![molecular formula C16H11F3N2O B5713781 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)
4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone, also known as TFMP, is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound is known for its potential as a drug candidate due to its various biological activities.
Mechanism of Action
The mechanism of action of 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone is its potential as a drug candidate due to its various biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone. One area of interest is the development of more potent and selective analogs of 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone that can be used as anti-cancer agents. Another area of research is the investigation of 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone's potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone involves the condensation of 3-(trifluoromethyl)benzaldehyde and 4-methylphthalhydrazide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. 4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-13-7-2-3-8-14(13)15(22)21(20-10)12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVRZZHKQSQIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

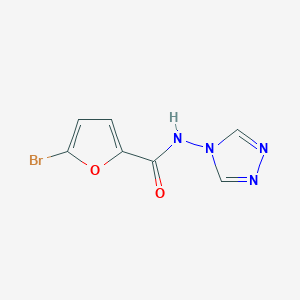
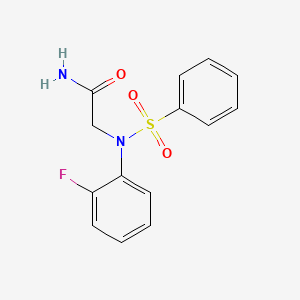



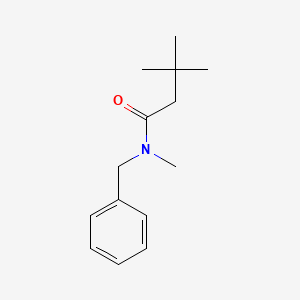
![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
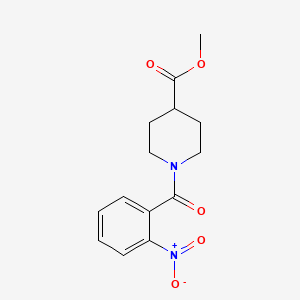
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
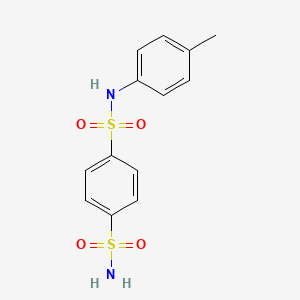
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)